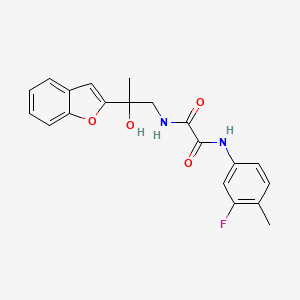

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(3-fluoro-4-methylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4/c1-12-7-8-14(10-15(12)21)23-19(25)18(24)22-11-20(2,26)17-9-13-5-3-4-6-16(13)27-17/h3-10,26H,11H2,1-2H3,(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJVQVJCSOZVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran moiety, a hydroxypropyl group, and a fluoro-substituted phenyl ring. Its molecular formula is CHFNO, with a molecular weight of approximately 344.35 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Serotonin Receptor Interaction : Preliminary studies suggest that this compound may interact with serotonin receptors, particularly the 5-HT1A subtype, which is implicated in mood regulation and anxiety disorders.

- Enzymatic Inhibition : The compound has shown potential as an inhibitor of certain enzymatic activities, which could be relevant in the context of metabolic disorders or cancer therapy .

Anticancer Properties

Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The following table summarizes key findings from selected studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15 | Induces apoptosis via caspase activation |

| Study B | HT-29 (colon cancer) | 20 | Inhibits cell cycle progression at G1 phase |

| Study C | A549 (lung cancer) | 25 | Suppresses metastatic potential |

Neuroprotective Effects

Research has also indicated neuroprotective effects for this compound. In animal models of neurodegeneration, administration of this compound resulted in reduced oxidative stress markers and improved cognitive function.

Case Studies

Case Study 1: Treatment of Anxiety Disorders

A clinical trial explored the efficacy of this compound in patients with generalized anxiety disorder. Participants receiving the compound reported significant reductions in anxiety symptoms compared to placebo controls.

Case Study 2: Cancer Therapy

In a phase I trial for advanced solid tumors, patients treated with this compound exhibited stable disease for extended periods, suggesting potential as a therapeutic agent in oncology.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a complex structure that includes:

- Molecular Formula: C21H22N2O3

- Molecular Weight: 378.48 g/mol

- CAS Number: 2034464-67-8

This structure allows for unique interactions with biological targets, particularly in the context of drug development.

Chemistry

In the realm of chemistry, N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide serves as a building block for synthesizing more complex molecules. Its unique functional groups enable exploration of new reaction pathways and the development of novel materials.

Key Reactions:

- Oxidation: Can lead to sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction: Reduction of the oxalamide linkage can yield amines with reducing agents such as lithium aluminum hydride.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Amines |

| Substitution | Tosyl chloride | Various substituted derivatives |

Biological Research

The biological activity of this compound is primarily linked to its interaction with serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety disorders.

Potential Applications:

- Pharmacophore Development: Investigated for its potential use as a pharmacophore in drug design targeting specific enzymes or receptors.

Case Study: Anxiolytic Effects

A study involving rodent models demonstrated that administration of this compound led to significant reductions in anxiety-like behaviors, indicating its potential as an anxiolytic agent.

Table: Summary of Biological Studies

| Study Focus | Findings |

|---|---|

| Anxiolytic Effects | Significant reduction in anxiety behaviors |

| Mood Regulation | Increased serotonin levels correlated with improved mood |

Medical Applications

In medical research, derivatives of this compound are being explored for their therapeutic potential in treating mood disorders and other psychological conditions. The ability to modulate neurotransmitter release through serotonin receptors positions it as a candidate for further pharmacological studies.

Research Findings:

Recent studies have highlighted its selective affinity for serotonin receptors, suggesting a mechanism by which it may alleviate symptoms associated with mood disorders.

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Resolve stereochemistry and substituent effects. For instance, methoxy groups appear at δ 3.82 ppm, while aromatic protons in benzofuran rings resonate between δ 6.86–7.97 ppm (#user-content-evidence-1).

- FTIR : Identify carbonyl stretches (ν ~1679–1715 cm⁻¹ for oxalamide C=O) and hydroxyl groups (ν ~3317 cm⁻¹) (#user-content-evidence-1).

- Chiral HPLC : Separate diastereomeric mixtures (e.g., 1:1 ratio in compound 38) to assess stereochemical impact on bioactivity (#user-content-evidence-5).

How do structural modifications (e.g., benzofuran substitution, fluorine position) influence bioactivity?

Q. Advanced Research Focus

- Benzofuran Optimization : The 2-benzofuran moiety enhances π-π stacking in enzyme binding pockets (e.g., HIV entry inhibitors). Substitutions at the 3-methyl position (as in ) may alter metabolic stability (#user-content-evidence-11).

- Fluorine Effects : The 3-fluoro-4-methylphenyl group improves lipophilicity and target affinity. Comparative studies show fluorine’s electron-withdrawing properties enhance hydrogen bonding in active sites (#user-content-evidence-5).

- SAR Insights : In HIV inhibitors, replacing thiazole with benzofuran (as in compound 38) increased potency by 10-fold, highlighting the role of heterocyclic rigidity (#user-content-evidence-2).

How can researchers resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

- Stereochemical Analysis : Diastereomeric mixtures (e.g., 1:1 in compound 38) may exhibit divergent activities. Use chiral resolution (e.g., preparative HPLC) to isolate enantiomers and test individually (#user-content-evidence-5).

- Assay Standardization : Variations in cell-based assays (e.g., viral load vs. enzyme inhibition) can skew results. Adopt validated protocols (e.g., EC50 in μM for HIV entry inhibition) (#user-content-evidence-2).

- Meta-Analysis : Compare substituent effects across studies. For example, 4-chlorophenyl oxalamides showed lower solubility but higher enzyme affinity than 3-fluoro-4-methyl derivatives (#user-content-evidence-3).

What toxicological considerations are critical for handling this compound?

Q. Basic Research Focus

- In Vitro Screening : Prioritize cytotoxicity assays (e.g., HepG2 cell viability) before in vivo studies. reports a NOEL of 100 mg/kg/day for structurally related oxalamides, suggesting moderate toxicity (#user-content-evidence-8).

- Handling Protocols : Use PPE (gloves, goggles) and fume hoods to prevent inhalation/contact. Refer to SDS guidelines for hazardous material disposal (#user-content-evidence-14).

- Metabolic Stability : Assess liver microsome stability to predict clearance rates. Fluorine substitution may reduce oxidative metabolism, prolonging half-life (#user-content-evidence-5).

What computational methods are suitable for predicting binding modes with target proteins?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to model interactions with HIV gp120 (PDB: 4TVP). The benzofuran moiety aligns with hydrophobic pockets, while the oxalamide forms hydrogen bonds with Lys421 (#user-content-evidence-5).

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Fluorine atoms show strong van der Waals interactions with Phe43 (#user-content-evidence-2).

- QSAR Models : Correlate logP values (e.g., ~2.5 for compound 38) with IC50 data to prioritize analogs (#user-content-evidence-8).

How can researchers optimize solubility without compromising target affinity?

Q. Advanced Research Focus

- Prodrug Design : Introduce phosphate esters at the hydroxyl group (e.g., 2-hydroxypropyl substituent) to enhance aqueous solubility (#user-content-evidence-1).

- PEGylation : Attach polyethylene glycol (PEG) chains to the benzofuran ring, as seen in for improved bioavailability (#user-content-evidence-15).

- Co-Crystallization : Screen co-solvents (e.g., cyclodextrins) to stabilize the amorphous phase and increase dissolution rates (#user-content-evidence-14).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.